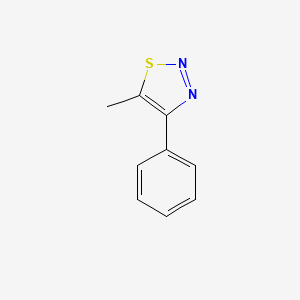

5-Methyl-4-phenyl-1,2,3-thiadiazole

Vue d'ensemble

Description

Le 4-phényl-5-méthyl-1,2,3-thiadiazole est un composé hétérocyclique contenant un cycle thiadiazole substitué par un groupe phényle en position 4 et un groupe méthyle en position 5.

Mécanisme D'action

Target of Action

The primary targets of 5-Methyl-4-phenyl-1,2,3-thiadiazole are the Cytochrome P450 (CYP450) enzymes , specifically CYP2B4 and CYP2E1 . These enzymes are a superfamily of oxidative catalysts that play a crucial role in the biosynthesis and metabolism of a wide range of endogenous molecules and the metabolism of xenobiotics .

Mode of Action

This compound acts as a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 . This

Analyse Biochimique

Biochemical Properties

5-Methyl-4-phenyl-1,2,3-thiadiazole, like other thiadiazole derivatives, has the ability to disrupt processes related to DNA replication . This allows it to inhibit the replication of both bacterial and cancer cells

Cellular Effects

Thiadiazole derivatives, including this compound, have shown cytotoxic effects on multiple human cancer cell lines . They have been evaluated for their effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that this compound may exert its effects at the molecular level through interactions with DNA or other biomolecules.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-phényl-5-méthyl-1,2,3-thiadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir la phénylhydrazine avec le disulfure de carbone et l'iodure de méthyle en présence d'une base telle que l'hydroxyde de potassium. La réaction se déroule par la formation d'un hydrazinecarbothioamide intermédiaire, qui se cyclise pour former le cycle thiadiazole .

Méthodes de production industrielle

La production industrielle du 4-phényl-5-méthyl-1,2,3-thiadiazole peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de catalyseurs efficaces et de conditions réactionnelles optimisées pour maximiser le rendement et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-phényl-5-méthyl-1,2,3-thiadiazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle phényle ou le cycle thiadiazole.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique.

Réduction : Hydrure de lithium et d'aluminium dans le tétrahydrofurane.

Substitution : Halogénation à l'aide de brome ou chloration à l'aide de chlorure de thionyle.

Principaux produits formés

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation de thiols ou d'amines.

Substitution : Formation de dérivés halogénés.

Applications De Recherche Scientifique

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Présente des activités antimicrobiennes, antifongiques et antivirales.

Médecine : Utilisation potentielle comme agent anticancéreux en raison de sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses.

Industrie : Utilisé dans le développement d'inhibiteurs de corrosion et comme composant dans la synthèse de colorants et de pigments

5. Mécanisme d'action

Le mécanisme d'action du 4-phényl-5-méthyl-1,2,3-thiadiazole implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber des enzymes telles que les kinases dépendantes des cyclines (CDK) en se liant à leurs sites actifs, empêchant ainsi la phosphorylation des protéines cibles et inhibant la progression du cycle cellulaire. Cela en fait un candidat potentiel pour la thérapie anticancéreuse .

Comparaison Avec Des Composés Similaires

Composés similaires

1,3,4-Thiadiazole : Un autre isomère du thiadiazole avec des motifs de substitution différents.

1,2,4-Thiadiazole : Isomère avec un arrangement différent des atomes d'azote et de soufre.

Unicité

Le 4-phényl-5-méthyl-1,2,3-thiadiazole est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Ses groupes phényle et méthyle contribuent à sa stabilité et à sa réactivité, ce qui en fait un composé précieux pour diverses applications .

Propriétés

IUPAC Name |

5-methyl-4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBFXXOLIOOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320370 | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64273-28-5 | |

| Record name | 1,2,3-Thiadiazole, 5-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64273-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 358739 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064273285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64273-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.